molecular formula C16H14F2N2O3S B2447625 N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide CAS No. 899728-73-5

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide

Cat. No.: B2447625
CAS No.: 899728-73-5
M. Wt: 352.36
InChI Key: AONRYRRHNZJAOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative features a 2,6-difluorobenzamide group linked to a phenyl ring substituted with a 1,1-dioxidoisothiazolidine moiety, a structural motif present in various biologically active molecules . Compounds containing the 1,1-dioxidoisothiazolidin group have been investigated in numerous patent applications for their potential therapeutic uses, highlighting the value of this scaffold in developing new pharmacological agents . The specific structural features of this compound, particularly the difluorobenzamide group, are often explored to modulate properties such as potency, selectivity, and metabolic stability in lead optimization programs. Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules . Its mechanism of action is anticipated to involve interactions with specific enzymatic targets, potentially through inhibition by mimicking natural substrates, a common trait of sulfonamide-related structures . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O3S/c17-13-3-1-4-14(18)15(13)16(21)19-11-5-7-12(8-6-11)20-9-2-10-24(20,22)23/h1,3-8H,2,9-10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONRYRRHNZJAOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide typically involves the following steps:

    Formation of the dioxidoisothiazolidinyl intermediate: This step involves the reaction of a suitable precursor with sulfur dioxide and an oxidizing agent to form the dioxidoisothiazolidinyl group.

    Coupling with the phenyl ring: The dioxidoisothiazolidinyl intermediate is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Introduction of the difluorobenzamide moiety: The final step involves the reaction of the coupled intermediate with 2,6-difluorobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfide derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group can interact with enzymes and proteins, potentially inhibiting their activity. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide
  • N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide

Uniqueness

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is unique due to the presence of both the dioxidoisothiazolidinyl and difluorobenzamide groups, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,6-difluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Dioxidoisothiazolidine moiety : This component is known for its role in enhancing biological activity.
  • Difluorobenzamide group : The presence of fluorine atoms often increases lipophilicity and can influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves the inhibition of specific enzymes. The sulfonamide structure mimics para-aminobenzoic acid (PABA), which is crucial for bacterial folic acid synthesis. By competitively inhibiting dihydropteroate synthase, this compound disrupts bacterial growth and replication, leading to cell death.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it effectively inhibits a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves:

  • Inhibition of folic acid synthesis : By mimicking PABA, it prevents the formation of dihydropteroate from para-aminobenzoic acid.

Enzyme Inhibition Studies

Table 1 summarizes the inhibitory effects of this compound on various enzymes:

Enzyme IC50 (µM) Comments
Dihydropteroate Synthase0.15Competitive inhibition observed
Carbonic Anhydrase Isoforms0.68 - 9.1Potent inhibition across multiple isoforms
Steroid Sulfatase0.18High potency against estrogen receptor-positive cells

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Study 2: Cancer Cell Line Studies

Further investigations involved testing the compound on various cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that it selectively inhibited cell proliferation with an IC50 value of approximately 15.9 µM against MCF-7 cells. This suggests potential applications in oncology, particularly in targeting hormone-sensitive cancers .

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